(2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone
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Overview
Description
(2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a methylthio group and a thiolane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone typically involves the reaction of morpholine derivatives with thiolane compounds under controlled conditions. One common method includes the use of methylthiomorpholine and thiolane-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield corresponding alcohols or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
(2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- (2-Methyl-3,5-dinitro-phenyl)-thiomorpholin-4-yl-methanone
- 3-Methylthio-6-(morpholin-4-yl)-s-tetrazine
- Various thiadiazole derivatives
Comparison: Compared to similar compounds, (2-Methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. Its combination of morpholine and thiolane rings makes it particularly versatile for various applications, setting it apart from other thiomorpholine or thiadiazole derivatives .
Properties
IUPAC Name |
(2-methylthiomorpholin-4-yl)-(thiolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS2/c1-8-7-11(4-6-13-8)10(12)9-3-2-5-14-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQIRUKKWCXOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)C(=O)C2CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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